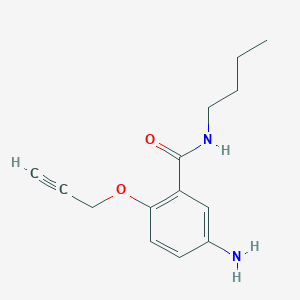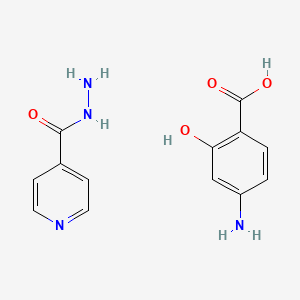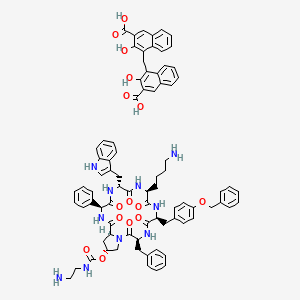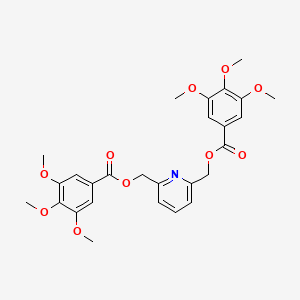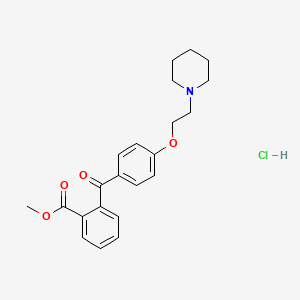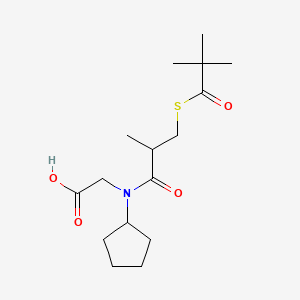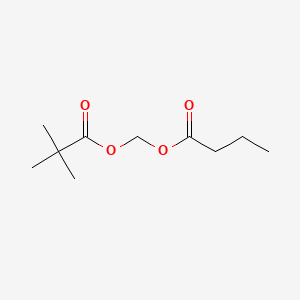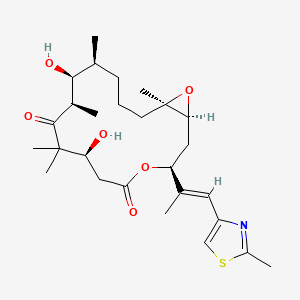
エポチロンB
概要
科学的研究の応用
Patupilone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide synthesis and microtubule stabilization.
Biology: Investigated for its effects on cell division and apoptosis in various cell lines.
Medicine: Explored as a potential anticancer agent, particularly for treating taxane-resistant cancers.
Industry: Utilized in the development of new anticancer drugs and formulations
作用機序
パツピロンは、微小管のβ-チューブリンサブユニットに結合し、その構造を安定化させ、脱重合を阻止することにより、その効果を発揮します。この安定化は、微小管の正常なダイナミクスを破壊し、G2-M期での細胞周期停止を引き起こし、最終的にアポトーシスを誘導します。 分子標的は、チューブリンのさまざまなアイソフォームを含み、関与する経路は、微小管ダイナミクスと細胞周期調節に関連しています .
生化学分析
Biochemical Properties
Epothilone B has a unique affinity to bind with β-tubulin microtubule arrays, stabilizing their disassembly . It interacts with tubulin, a globular protein, and promotes its polymerization into microtubules . This interaction with tubulin is vital for its role in biochemical reactions .
Cellular Effects
Epothilone B exerts significant effects on various types of cells and cellular processes. It induces mitotic arrest at the G2/M phase, resulting in inhibition of cell proliferation and cytotoxicity . It has strong cytotoxic effects against several human cancer types in cell culture systems and mouse xenograft models . Furthermore, Epothilone B has been shown to induce tubulin polymerization into microtubules without the presence of GTP .
Molecular Mechanism
The principal mechanism of action of Epothilone B is the inhibition of microtubule function . It binds to the αβ-tubulin heterodimer subunit, decreasing the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . This leads to cell cycle arrest at the G2-M transition phase, cytotoxicity, and eventually cell apoptosis .
Temporal Effects in Laboratory Settings
Epothilone B has been studied extensively in laboratory settings. Over time, it has been observed to have a significant impact on cellular function. For instance, it has been shown to have a strong anti-tubulin polymerization activity
Metabolic Pathways
Epothilone B is involved in the metabolic pathway that involves the polymerization of tubulin into microtubules
Subcellular Localization
Epothilone B is known to localize to the microtubules within the cell
準備方法
合成経路および反応条件
パツピロンは、一連の複雑な有機反応によって合成することができます。合成は通常、マクロライド環構造の形成に続き、さまざまな官能基が導入されます。合成における主要なステップには次のものがあります。
- マクロラクトニ化によるマクロライド環の形成。
- エポキシド基の導入。
- 側鎖の官能基化。
反応条件は、通常、特定の触媒、保護基、および溶媒の使用を必要とし、目的の生成物を高い収率と純度で得ます .
工業生産方法
パツピロンの工業生産には、粘菌Sorangium cellulosumの大規模な発酵、それに続く化合物の抽出と精製が含まれます。バイオテクノロジーの進歩により、パツピロンの収量を最大限に引き出すための発酵条件の最適化が可能になりました。 精製プロセスは通常、クロマトグラフィー技術を使用して発酵ブロスから化合物を分離します .
化学反応の分析
反応の種類
パツピロンは、次のようなさまざまな化学反応を受けます。
酸化: パツピロンは、さまざまな酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、エポキシド基または他の官能基を変えることができます。
置換: 求核置換反応は、新しい官能基を分子に導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤が、塩基性または酸性条件下で使用されます。
主要な製品
これらの反応から形成される主要な生成物には、官能基が修飾されたパツピロンのさまざまな誘導体があり、これらは異なる生物学的活性を持つ可能性があります .
科学研究への応用
パツピロンは、次のような幅広い科学研究への応用があります。
化学: マクロライド合成と微小管安定化の研究のためのモデル化合物として使用されます。
生物学: さまざまな細胞株における細胞分裂とアポトーシスへの影響について調査されています。
医学: 特にタキサン耐性癌の治療のための潜在的な抗癌剤として探求されています。
類似化合物との比較
類似化合物
タキサン: パクリタキセルとドセタキセルは、よく知られた微小管安定化剤です。
その他のエポチロン: イキサベピロン、BMS-310705、KOS-862、KOS-1584、およびZK-EPO。
独自性
パツピロンは、タキサンよりも高い効力と、β-チューブリン変異や薬剤排出ポンプなどの一般的な耐性メカニズムを克服する能力により、ユニークです。 タキサンとは異なり、パツピロンはβ-チューブリンサブユニットの異なる部位に結合し、これがその独特の薬理学的プロファイルに貢献しています .
特性
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO6S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)33-23(30)13-21(29)26(5,6)25(32)17(3)24(15)31/h11,14-15,17,20-22,24,29,31H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRSDHAAWVKZLJ-PVYNADRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046862 | |
| Record name | Epothilone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The principal mechanism of the epothilone class is inhibition of microtubule function. Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing. Epothilone B possess the same biological effects as taxol both in vitro and in cultured cells. This is because they share the same binding site, as well as binding affinity to the microtubule. Like taxol, epothilone B binds to the αβ-tubulin heterodimer subunit. Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules. Furthermore, epothilone B has also been shown to induce tubulin polymerization into microtubules without the presence of GTP. This is caused by formation of microtubule bundles throughout the cytoplasm. Finally, epothilone B also causes cell cycle arrest at the G2-M transition phase, thus leading to cytotoxicity and eventually cell apoptosis. | |
| Record name | Patupilone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03010 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
152044-54-7 | |
| Record name | Epothilone B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152044-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Patupilone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152044547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Patupilone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03010 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epothilone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,17-Dioxabicyclo[14.1.0]heptadecane-5,9-dione, 7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (1S,3S,7S,10R,11S,12S,16R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PATUPILONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEC0H0URSE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




